molecular formula C9H10O3S B2425420 Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate CAS No. 60848-31-9

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate

Cat. No.: B2425420
CAS No.: 60848-31-9
M. Wt: 198.24
InChI Key: RXPGQCZSLGRUDN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C8H8O3S It is a derivative of propanoic acid and contains a thiophene ring, which is a five-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate typically involves the esterification of 2-methyl-3-oxo-3-(thiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-methyl-3-oxo-3-(thiophen-2-yl)propanoic acid+methanolacid catalystMethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate+water\text{2-methyl-3-oxo-3-(thiophen-2-yl)propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-methyl-3-oxo-3-(thiophen-2-yl)propanoic acid+methanolacid catalyst​Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: H2O2 or m-CPBA in solvents like dichloromethane (DCM) or acetonitrile.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Reduction: Methyl 2-methyl-3-hydroxy-3-(thiophen-2-yl)propanoate.

    Oxidation: Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)sulfoxide or sulfone.

    Substitution: Methyl 2-methyl-3-(substituted)-3-(thiophen-2-yl)propanoate.

Scientific Research Applications

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.

    Pharmaceuticals: The compound is used in the development of drugs, especially those targeting neurological and inflammatory conditions.

    Material Science: It is employed in the synthesis of polymers and materials with specific electronic properties due to the presence of the thiophene ring.

    Biological Studies: The compound is used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate depends on its specific application. In pharmaceuticals, it may act by interacting with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the ester and carbonyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but lacks the additional methyl group.

    Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-methyl-3-oxo-3-(furan-2-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate is unique due to the presence of both a thiophene ring and a methyl group, which can influence its chemical reactivity and biological activity. The thiophene ring imparts specific electronic properties, making it valuable in material science and pharmaceuticals. The additional methyl group can affect the compound’s steric and electronic environment, potentially leading to different reactivity and interactions compared to its analogs.

Properties

IUPAC Name

methyl 2-methyl-3-oxo-3-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6(9(11)12-2)8(10)7-4-3-5-13-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPGQCZSLGRUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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